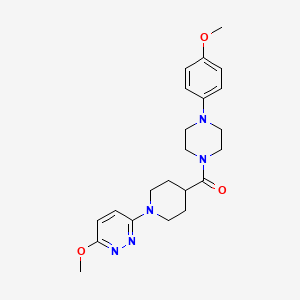![molecular formula C18H16N6O2 B10980110 3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10980110.png)
3,6-dimethyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of several fused heterocyclic rings.
- The core structure contains an oxazolo[5,4-b]pyridine ring, which is a bicyclic system formed by fusing an oxazole ring with a pyridine ring.
- The compound also features a 1,2,4-triazole moiety attached to the phenyl group.
- Overall, it’s a complex molecule with potential biological activity.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. I can provide some insights based on related chemistry.
- One possible approach involves the synthesis of the oxazolo[5,4-b]pyridine ring followed by functionalization with the 1,2,4-triazole group.
- Researchers might use multistep reactions, such as cyclization, condensation, and coupling, to assemble the compound.
- Industrial production methods would likely involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Given the compound’s complexity, it could undergo various reactions:
Oxidation: Oxidative processes might modify the triazole or pyridine rings.
Reduction: Reduction reactions could target specific functional groups.
Substitution: Substituents on the phenyl ring may be replaced.
- Common reagents and conditions would depend on the specific transformations.
- Major products could include derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with enzymes, receptors, or cellular components.
Medicine: Assessing its pharmacological properties, bioavailability, and toxicity.
Industry: Exploring applications in materials science, catalysis, or drug development.
Mechanism of Action
- Unfortunately, without specific data on this compound, I cannot provide a detailed mechanism.
- understanding its targets (e.g., proteins, enzymes) and pathways (e.g., signal transduction) would be crucial.
Comparison with Similar Compounds
- Similar compounds might include other oxazolo[5,4-b]pyridines or 1,2,4-triazole derivatives.
- Highlighting its uniqueness would involve discussing specific structural features, reactivity, or biological effects.
Remember that this compound’s exact properties and applications would require further research and experimental data.
Properties
Molecular Formula |
C18H16N6O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3,6-dimethyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H16N6O2/c1-11-7-15(16-12(2)23-26-18(16)21-11)17(25)22-14-5-3-13(4-6-14)8-24-10-19-9-20-24/h3-7,9-10H,8H2,1-2H3,(H,22,25) |
InChI Key |
GESXKRSHELFQTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-4-(pyrimidin-2-ylamino)benzamide](/img/structure/B10980032.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}propanamide](/img/structure/B10980034.png)
![N-cyclopentyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10980037.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980044.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10980045.png)
![2-(2-Methylpropyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B10980046.png)

![N-{[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}-beta-alanine](/img/structure/B10980066.png)
![N-{1-[1-(prop-2-yn-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B10980069.png)
![2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B10980071.png)
![1-Cyclohexyl-3-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]urea](/img/structure/B10980108.png)
![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10980116.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B10980118.png)

